2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NS/c23-18-9-2-4-11-20(18)28-21-17(13-15-6-1-3-10-19(15)27-21)14-7-5-8-16(12-14)22(24,25)26/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTABFAGCUOGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA)
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Conditions : Room temperature to 50°C in dichloromethane (DCM) or methanol
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Products :
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Sulfoxide derivative (mono-oxidation)
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Sulfone derivative (di-oxidation)
-
Key Data :
| Reaction Stage | Reagent Ratio | Yield (%) | Reference |
|---|---|---|---|
| Sulfoxide | 1:1 H₂O₂ | 75–82 | |
| Sulfone | 2:1 H₂O₂ | 65–70 |
Reduction Reactions
The sulfide moiety can be reduced to a thiol or hydrocarbon:
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Reagents : Lithium aluminum hydride (LiAlH₄) or Raney nickel (Ni)
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Conditions : Reflux in tetrahydrofuran (THF) or ethanol
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Products :
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Thiol derivative (with LiAlH₄)
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Desulfurized hydrocarbon (with Raney Ni)
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Mechanistic Insight :
Reductive cleavage of the C–S bond proceeds via radical intermediates under nickel catalysis, as observed in related sulfanylquinolines .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes regioselective substitution at the 5- and 7-positions due to electron-deficient aromaticity:
Nitration
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Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)
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Conditions : 0°C to room temperature
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Product : 5-Nitroquinoline derivative
Halogenation
-
Reagents : Bromine (Br₂) in acetic acid
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Conditions : 40–60°C
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Product : 7-Bromoquinoline derivative
Regioselectivity :
The trifluoromethyl (-CF₃) group meta-directs substitution to the quinoline ring’s 5-position, as confirmed by X-ray crystallography in analogous structures .
Cross-Coupling Reactions
The 2-chlorophenyl group participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
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Conditions : 80–100°C in dioxane/H₂O
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Product : Biarylquinoline derivatives
Example :
| Boronic Acid | Yield (%) | Reference |
|---|---|---|
| 4-Methoxyphenyl | 88 | |
| 3-Pyridyl | 72 |
Nucleophilic Substitution
The chlorophenyl group undergoes SNAr reactions under basic conditions:
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Reagents : Sodium methoxide (NaOMe) or amines (RNH₂)
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Conditions : Reflux in dimethylformamide (DMF)
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Products :
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Methoxy-substituted phenylquinoline
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Aminophenylquinoline derivatives
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Kinetics :
The reaction rate increases with electron-deficient amines (e.g., p-nitroaniline) due to enhanced nucleophilicity .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes cyclization:
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Conditions : Irradiation in acetonitrile
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Product : Thieno[3,2-c]quinoline fused heterocycle
Mechanism :
Radical-mediated C–S bond rearrangement forms a five-membered thiophene ring, as demonstrated in structurally similar systems.
Acid/Base-Mediated Rearrangements
In concentrated sulfuric acid:
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl groups often enhances biological activity due to increased lipophilicity and metabolic stability. Studies suggest that compounds similar to 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline exhibit inhibitory effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties
- Anti-inflammatory Effects
Material Science Applications
- Fluorescent Probes
-
Organic Electronics
- Quinoline derivatives are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can enhance the electronic properties of materials used in these devices, improving efficiency and stability .
Case Study 1: Anticancer Screening
A study conducted on various quinoline derivatives, including those similar to 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, demonstrated significant cytotoxicity against breast cancer cell lines. The presence of the trifluoromethyl group was correlated with enhanced potency compared to non-fluorinated analogs, indicating its role in increasing drug efficacy.
Case Study 2: Antimicrobial Evaluation
In a series of antimicrobial tests, quinoline compounds were evaluated against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline can be contextualized against related quinoline derivatives. Below is a comparative analysis based on substituent patterns, physicochemical properties, and inferred biological activities:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
*Calculated using molecular formula and standard atomic weights.
Key Observations :
Trifluoromethyl groups at the 3-position of the phenyl ring are common in bioactive quinolines, as seen in and , due to their electron-withdrawing effects and metabolic stability .
Functional Group Impact: Carboxylic acid derivatives (e.g., ) exhibit increased solubility but may reduce blood-brain barrier penetration compared to non-polar analogs like the target compound. Nitrile-containing derivatives () introduce structural rigidity, which can optimize binding to enzyme active sites.
Biological Activity Trends: Chalcone-quinoline hybrids (e.g., ) demonstrate explicit anticancer activity, suggesting that the target compound’s trifluoromethylphenyl group could similarly modulate apoptosis pathways. Sulfanyl vs.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in and , involving condensation of substituted benzaldehydes with quinoline precursors under basic conditions.
Biological Activity
The compound 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline (CAS No. 338964-71-9) is a member of the quinoline family, characterized by its unique structural features, including a trifluoromethyl group and a chlorophenyl sulfanyl moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C19H10ClF3N2S
- Molecular Weight : 390.81 g/mol
- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activity of 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline is still under investigation, but preliminary studies suggest significant potential.
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl and sulfanyl groups can enhance the potency against cancer cell lines. For instance:
- Case Study : A study on related quinoline compounds demonstrated that modifications at the 3-position significantly increased cytotoxicity against various cancer cell lines, including breast and colon cancers. The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
Compounds with similar structural motifs have shown promise as inhibitors of specific enzymes involved in cancer progression. For example:
- c-KIT Kinase Inhibition : Research on related compounds indicates that they can effectively inhibit c-KIT kinase, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The inhibition mechanism involves binding to the ATP-binding site of the kinase, leading to reduced tumor growth in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Chlorophenyl Sulfanyl Group | Enhances interaction with biological targets |
Studies indicate that modifying these groups can lead to enhanced activity against specific targets, making SAR a critical aspect of ongoing research .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. For example, quinoline cores are functionalized using palladium-catalyzed cross-coupling reactions with 3-(trifluoromethyl)phenylboronic acid derivatives . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) and chromatography using silica gel with ethyl acetate/hexane gradients. Purity should be confirmed via HPLC (>98%) and NMR to detect residual solvents or byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictions in spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and quaternary carbons. The sulfanyl group’s proton appears as a singlet near δ 4.5–5.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <2 ppm error.
- IR : Validate the C-S bond (stretching ~600–700 cm<sup>-1</sup>) and CF3 group (~1100–1250 cm<sup>-1</sup>).
- Contradictions : Cross-reference with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or substituent positions .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), chloroform, or dichloromethane (for synthetic steps). Aqueous solubility is likely poor due to the trifluoromethyl and chlorophenyl groups.
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (1–13). Monitor via HPLC to detect decomposition products (e.g., hydrolysis of the sulfanyl group) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization reactions?
- Methodological Answer : The -CF3 group directs electrophilic substitution to the quinoline’s 4- or 8-positions due to meta-directing effects. For example, nitration with HNO3/H2SO4 at 0°C favors the 4-position. Computational modeling (DFT) can predict reactivity by analyzing frontier molecular orbitals (HOMO/LUMO) .
Q. What strategies mitigate instability of the sulfanyl group under oxidative or basic conditions?
- Methodological Answer :
- Oxidative Stability : Replace the sulfanyl (-S-) group with sulfone (-SO2-) via controlled oxidation using m-CPBA in dichloromethane at −20°C to prevent over-oxidation .
- Basic Conditions : Use inert atmospheres (N2/Ar) and low temperatures (<0°C) during reactions with strong bases (e.g., LDA). Monitor reaction progress in real-time via TLC .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450. The chlorophenyl and trifluoromethyl groups may occupy hydrophobic pockets.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .
Q. What methods validate the compound’s role in inhibiting microbial growth, and how can mode-of-action studies be designed?
- Methodological Answer :
- Antifungal Assays : Use microdilution assays (CLSI M38-A2 guidelines) against Candida spp. or Aspergillus. Include sorbitol to test for cell wall targeting (if MIC decreases, the compound disrupts membrane integrity) .
- Proteomics : Perform 2D gel electrophoresis or LC-MS/MS on treated microbial cells to identify dysregulated proteins (e.g., ergosterol biosynthesis enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
